molecular formula C17H16N2O3S B2581573 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 868368-54-1

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2581573
CAS No.: 868368-54-1
M. Wt: 328.39
InChI Key: BRPZSWATAKRDLN-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 868368-54-1) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol, is supplied with a guaranteed purity of 95% or higher . Benzothiazole derivatives are a privileged scaffold in drug discovery, known for their diverse biological activities, which include antifungal, anthelmintic, and notably, potent antitumor properties . This specific compound has demonstrated exceptional promise in antiproliferative research. Biological evaluations have confirmed its potent cytotoxic effects against the MCF7 breast cancer cell line, with an IC50 value of 3.83 μM, indicating high potency . This activity is more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 5.8 μM) in the same model, highlighting its potential as a lead compound for the development of novel anticancer agents . The mechanism of action for this class of compounds is multifaceted. Research suggests that such N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives function as DNA intercalating agents. This interaction can lead to the unwinding and stiffening of the DNA double helix, which subsequently inhibits the activity of key enzymes like topoisomerase II (topo II) . Topo II is frequently overexpressed in breast cancer tumors and is a validated diagnostic marker and chemotherapeutic target; its inhibition disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) before use and to handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-12-8-9-13(22-2)16-15(12)19-17(23-16)18-14(20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPZSWATAKRDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzothiazole compounds often exhibit significant activity due to their ability to interfere with microbial metabolism.

Table 1: Antimicrobial Activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.27 µM
Escherichia coli1.43 µM
Candida albicans2.60 µM

These findings suggest that the compound could be a lead candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HCT116 (Colorectal carcinoma)5.85
MCF7 (Breast cancer)4.53
A549 (Lung cancer)6.00

The IC50 values indicate that this compound is more potent than traditional chemotherapeutics such as 5-Fluorouracil (IC50 = 9.99 µM), suggesting its potential as a more effective treatment option for certain cancers.

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its antitubercular effects against Mycobacterium tuberculosis. The compound's mechanism includes inhibition of vital mycobacterial enzymes.

Table 3: Antitubercular Activity Results

Test CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound180.5

The data indicates that this compound exhibits significant activity against tuberculosis bacteria, making it a candidate for further development in treating this infectious disease.

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer effects of benzothiazole derivatives highlighted the superior activity of this compound compared to existing treatments. The study utilized various assays including Sulforhodamine B assay for cell viability and demonstrated selective cytotoxicity towards cancer cells over normal cells.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial screening, this compound was part of a series of synthesized compounds tested against resistant strains of bacteria. The results indicated that modifications to the benzothiazole moiety significantly enhanced antimicrobial potency.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Key structural analogs include benzothiazole-2-yl acetamides with varying substituents, such as those listed in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). These compounds differ in the type and position of substituents on the benzothiazole ring:

Compound Name Benzothiazole Substituents Acetamide Substituent Key Functional Differences
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide 4-OCH₃, 7-OCH₃ Phenyl Electron-donating methoxy groups
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Phenyl Electron-withdrawing CF₃ group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃ 3-OCH₃-phenyl Methoxy on phenyl, CF₃ on benzothiazole
  • Electronic Effects: Methoxy groups (OCH₃) are electron-donating, increasing electron density on the benzothiazole ring, whereas trifluoromethyl (CF₃) groups are strongly electron-withdrawing.
  • Solubility : Methoxy groups may improve aqueous solubility compared to lipophilic CF₃ substituents, which could enhance bioavailability.

Impact of Acetamide Substituents

The phenylacetamide moiety in the target compound is unsubstituted, whereas analogs in include methoxy- or fluorophenyl groups. For example:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has a trimethoxyphenyl group, which introduces steric bulk and additional hydrogen-bonding sites. This could modulate binding specificity in enzyme inhibition.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 319.39 g/mol
  • CAS Number : 1013785-93-7

This structure contributes to its diverse biological activities, which are explored in the sections below.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, a study evaluated a series of benzothiazole derivatives for their antimicrobial effects against various bacterial and fungal strains. The results indicated that certain benzothiazole derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against selected pathogens .

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7 - 21.421.4 - 40.2Antibacterial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active benzothiazole derivatives.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have shown that certain compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For example, a study highlighted that specific benzothiazole derivatives demonstrated cytotoxic effects in these cell lines, suggesting their potential as anticancer agents .

Case Study: Cytotoxicity in MCF-7 Cells

In a specific experiment involving this compound:

  • Cell Line : MCF-7
  • Concentration Range : 1 - 100 μM
  • Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with IC50 values indicating potent activity.

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A notable study reported that certain benzothiazoles reduced the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Q & A

Q. How does X-ray crystallography contribute to understanding the conformational stability of this compound?

  • Methodological Answer: Single-crystal X-ray analysis reveals dihedral angles between benzothiazole and phenylacetamide moieties (e.g., ~15–25°), impacting planarity and π-stacking potential. Hydrogen-bonding networks (e.g., N-H···O=C) in the crystal lattice inform solubility and polymorph stability .

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